molecular formula C11H12BrNO B11795110 7-Bromo-1-propylindolin-2-one

7-Bromo-1-propylindolin-2-one

Cat. No.: B11795110
M. Wt: 254.12 g/mol
InChI Key: HTAKDGANCXIWMJ-UHFFFAOYSA-N
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Description

7-Bromo-1-propylindolin-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a bromine atom attached to the seventh position of the indole ring, with a propyl group at the first position and a ketone group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-propylindolin-2-one typically involves the bromination of 1-propylindolin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-propylindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of substituted indolin-2-one derivatives.

    Oxidation Reactions: Formation of oxo-indolin-2-one derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

7-Bromo-1-propylindolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-propylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

    1-Propylindolin-2-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    7-Chloro-1-propylindolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different properties.

    7-Bromo-1-methylindolin-2-one: Similar structure but with a methyl group instead of a propyl group, affecting its chemical and biological behavior.

Uniqueness: 7-Bromo-1-propylindolin-2-one is unique due to the presence of the bromine atom at the seventh position, which significantly influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications and the development of new therapeutic agents .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

7-bromo-1-propyl-3H-indol-2-one

InChI

InChI=1S/C11H12BrNO/c1-2-6-13-10(14)7-8-4-3-5-9(12)11(8)13/h3-5H,2,6-7H2,1H3

InChI Key

HTAKDGANCXIWMJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC2=C1C(=CC=C2)Br

Origin of Product

United States

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